molecular formula C22H20N4O2S B11267037 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide

2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B11267037
M. Wt: 404.5 g/mol
InChI Key: BPIFQIMTIOFRBZ-UHFFFAOYSA-N
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Description

2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrazine core, which is a fused heterocyclic system, and various functional groups that contribute to its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This step often starts with the cyclization of appropriate precursors, such as hydrazines and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.

    Introduction of the 4-Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution or via a coupling reaction using a suitable aryl halide and a palladium catalyst.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions, where a thiol or disulfide reacts with the pyrazolo[1,5-a]pyrazine intermediate.

    Acetamide Formation: The final step involves the acylation of the amine group with an acyl chloride or anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes or receptors.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrazine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to alterations in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the 4-methoxyphenyl group and the sulfanyl linkage are key features that differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C22H20N4O2S/c1-15-4-3-5-17(12-15)24-21(27)14-29-22-20-13-19(25-26(20)11-10-23-22)16-6-8-18(28-2)9-7-16/h3-13H,14H2,1-2H3,(H,24,27)

InChI Key

BPIFQIMTIOFRBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC

Origin of Product

United States

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